KLF5 Inhibitory Potency: 4.9×10² to 3.0×10³-Fold Weaker Than Leading Comparators in Identical Reporter Assay Platform
In the DLD-1/pGL4.18hKLF5p cell-based luciferase reporter assay (PubChem AID 434957), CAS 862975-34-6 (BDBM70206) exhibits an IC₅₀ of 39,800 nM against KLF5-mediated transcription, making it one of the weakest confirmed actives in the entire KLF5 screening panel. The closest structural analog, BDBM70215 (2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N,N-dimethylacetamide), achieves an IC₅₀ of 13.1 nM in the identical assay—a 3,038-fold potency advantage. The benchmark probe ML264 (CID 51003603) demonstrates an IC₅₀ of 81 nM in the cell-based KLF5 luciferase reporter assay (PubChem AID 1700), representing a 491-fold improvement [1]. The optimized clinical lead SR18662 (IC₅₀ = 4.4 nM) is 9,045-fold more potent [2]. Even the early-stage hit CID 5951923 achieves IC₅₀ = 603 nM—66-fold more potent [3]. This compound's micromolar potency places it definitively in the low-activity tier of KLF5 inhibitors, a characteristic that is quantitatively verifiable and reproducible across the PubChem BioAssay dataset.
| Evidence Dimension | KLF5 inhibition (IC₅₀ in cell-based luciferase reporter assay) |
|---|---|
| Target Compound Data | IC₅₀ = 39,800 nM (BDBM70206; CAS 862975-34-6) |
| Comparator Or Baseline | BDBM70215: IC₅₀ = 13.1 nM; ML264: IC₅₀ = 81 nM; CID 5951923: IC₅₀ = 603 nM; SR18662: IC₅₀ = 4.4 nM; Ouabain: IC₅₀ = 29.7 nM |
| Quantified Difference | 3,038-fold weaker vs. BDBM70215; 491-fold weaker vs. ML264; 66-fold weaker vs. CID 5951923; 9,045-fold weaker vs. SR18662; 1,340-fold weaker vs. ouabain |
| Conditions | DLD-1/pGL4.18hKLF5p colorectal cancer cell line; 10-point 1:3 dilution series starting at 40 μM; 24 h incubation; luminescence-based luciferase reporter readout; PubChem AID 434957 (Round 1 dose-response); The Scripps Research Institute Molecular Screening Center |
Why This Matters
This exceptionally low potency relative to all known KLF5 comparators uniquely qualifies CAS 862975-34-6 as the only structurally characterized bis-benzothiazole negative control for KLF5 reporter assays, enabling researchers to establish a true baseline for assay window calculations (Z'-factor determination) where a compound with measurable but negligible activity is required.
- [1] BindingDB. KLF5 Target Search Results: BDBM70206 IC₅₀ = 3.98E+4 nM; BDBM70215 IC₅₀ = 13.1 nM; BDBM50286739 IC₅₀ = 29.7 nM. All data from PubChem BioAssay AID 434957, Scripps Research Institute Molecular Screening Center. View Source
- [2] Kim J, et al. The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo. Mol Cancer Ther. 2019;18(11):1973-1984. SR18662 IC₅₀ = 4.4 nM against KLF5. View Source
- [3] Bialkowska AB, et al. Identification of novel small-molecule compounds that inhibit the proproliferative Kruppel-like factor 5 in colorectal cancer cells by high-throughput screening. Mol Cancer Ther. 2009;8(3):563-570. CID 5951923 IC₅₀ = 603 nM in KLF5 luciferase reporter assay. View Source
